5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol
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Overview
Description
5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol is a synthetic organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a phenylsulfonyl group, a propynylsulfanyl group, and a pyrimidinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrimidinol core using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Propynylsulfanyl Group: The final step includes the thiolation of the intermediate compound with propargyl bromide under basic conditions to introduce the propynylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and propynylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl and propynylsulfanyl groups could play a role in these interactions by providing specific binding affinities and reactivities.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidine: Lacks the hydroxyl group.
5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinone: Contains a carbonyl group instead of a hydroxyl group.
5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinamine: Contains an amino group instead of a hydroxyl group.
Uniqueness
5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol is unique due to the presence of both the phenylsulfonyl and propynylsulfanyl groups, which can impart distinct chemical and biological properties. The hydroxyl group in the pyrimidinol core also contributes to its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-2-8-19-13-14-9-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPBAVZRZBVJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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